molecular formula C19H23N3O4S B11929309 6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B11929309
M. Wt: 389.5 g/mol
InChI Key: DXVUYOAEDJXBPY-UHFFFAOYSA-N
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Description

The compound 6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a synthetic derivative of penicillin. It is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. This compound is a member of the beta-lactam antibiotics, which work by inhibiting the synthesis of bacterial cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves several steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of a phenyl-substituted imidazolidinone with a suitable acylating agent to form the imidazolidinone ring.

    Introduction of the Beta-Lactam Ring: The next step involves the introduction of the beta-lactam ring through a cyclization reaction. This is typically achieved by reacting the imidazolidinone intermediate with a thioester or a similar compound under basic conditions.

    Final Functionalization: The final step involves the introduction of the carboxylic acid group at the 2-position of the bicyclic ring system. This is typically achieved through a carboxylation reaction using carbon dioxide or a similar reagent.

Industrial Production Methods

In industrial settings, the production of This compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the various synthetic steps under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product in high purity.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.

    Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.

    Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.

    Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control laboratories.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound prevents the formation of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is unique due to its specific structure and broad-spectrum antibacterial activity. Similar compounds include:

    Penicillin G: A natural penicillin with a narrower spectrum of activity.

    Amoxicillin: A semi-synthetic penicillin with a broader spectrum of activity.

    Cefalexin: A first-generation cephalosporin with a similar mechanism of action but different chemical structure.

These compounds share a common beta-lactam ring but differ in their side chains and spectrum of activity, making This compound unique in its specific applications and effectiveness.

Properties

IUPAC Name

6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVUYOAEDJXBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859814
Record name 6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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